(C5:1) Coenzyme A lithium salt
Overview
Description
Synthesis Analysis
The synthesis of lithium salts often involves the reaction of lithium with organic or inorganic compounds. For example, Benrabah et al. (1993) detailed the synthesis of a novel lithium salt with a bulky delocalized anion through the reaction of (CF3SO2)2CHNa with an acid chloride C6H5COCl, highlighting the versatility of lithium in forming various compounds (Benrabah, Sanchez, & Armand, 1993).
Molecular Structure Analysis
The molecular structure of lithium salts can significantly vary depending on the ligands involved. For instance, lithium and sodium complexes with OOO-tridentate bis(phenolate) ligands have been synthesized and characterized, showing different nuclear structures based on the coordination environment of lithium ions (Huang et al., 2010).
Chemical Reactions and Properties
Lithium salts exhibit a range of chemical reactions and properties, including acting as "redox active" p-type dopants for organic semiconductors, demonstrating their ability to alter electrical properties in various materials (Abate et al., 2013).
Physical Properties Analysis
The physical properties of lithium salts, such as crystallinity and conductivity, can be significantly influenced by the nature of the anions and the molecular structure. For example, the addition of a novel lithium salt to a polymer matrix has been shown to reduce the crystallinity of the host polymer and enhance conductivity, demonstrating the impact of lithium salts on material properties (Benrabah et al., 1993).
Chemical Properties Analysis
The chemical properties of lithium salts, such as their reactivity and stability, are crucial for various applications. Lithium superoxide, for instance, exhibits high ionic characteristics and can be considered as a lithium cation bonded to a superoxide anion by Coulombic forces, indicating the diverse chemical behavior of lithium compounds (Andrews, 1969).
Safety And Hazards
properties
InChI |
InChI=1S/C26H42N7O17P3S.Li/c1-14(2)9-17(35)54-8-7-28-16(34)5-6-29-24(38)21(37)26(3,4)11-47-53(44,45)50-52(42,43)46-10-15-20(49-51(39,40)41)19(36)25(48-15)33-13-32-18-22(27)30-12-31-23(18)33;/h9,12-13,15,19-21,25,36-37H,5-8,10-11H2,1-4H3,(H,28,34)(H,29,38)(H,42,43)(H,44,45)(H2,27,30,31)(H2,39,40,41); | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSTZOBMDWRSLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li].CC(=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42LiN7O17P3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585215 | |
Record name | beta-Methylcrotonyl coenzyme A lithium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
856.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(C5:1) Coenzyme A lithium salt | |
CAS RN |
108347-83-7 | |
Record name | beta-Methylcrotonyl coenzyme A lithium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | β-Methylcrotonyl coenzyme� A lithium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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